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An In-Depth Technical Guide to the Molecular Structure of 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry. We will delve
into its structural characteristics, synthesis, physicochemical properties, and biological
relevance, offering insights grounded in established scientific principles and experimental data.
This document is intended for researchers, scientists, and drug development professionals
seeking a detailed understanding of this compound's potential as a scaffold in modern
pharmacology.

Introduction: The Prominence of the Triazole
Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.
Among these, the five-membered triazole ring, composed of two carbon and three nitrogen
atoms, is a particularly "privileged scaffold" in drug design.[1] Its remarkable stability, low
toxicity, and capacity for diverse non-covalent interactions allow it to bind effectively with
various biological enzymes and receptors.[2][3] This versatility has led to the development of
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numerous triazole-containing drugs with a wide spectrum of activities, including antifungal,
anticancer, antiviral, and anti-inflammatory properties.[4][5]

The molecule 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid serves as an exemplary case
study. It combines the pharmacologically active 1,2,4-triazole moiety with a benzoic acid group,
connected by a methylene linker. This specific arrangement offers multiple points for chemical
modification, making it an attractive platform for developing new therapeutic agents. Recent
studies have highlighted the potential of its derivatives as potent anticancer and antioxidant
agents, underscoring the importance of a detailed structural and functional understanding.[6][7]

Molecular Architecture and Physicochemical Profile

The structural foundation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid dictates its chemical
behavior and biological function. The molecule consists of a central benzene ring substituted at
the 1 and 4 positions. A carboxylic acid group at one end provides a site for hydrogen bonding
and salt formation, while a methylene-linked 1,2,4-triazole ring at the other end introduces a
polar, aromatic heterocyclic system capable of various intermolecular interactions.

Key Structural Features

e 1,2 4-Triazole Ring: This electron-rich aromatic system is a key pharmacophore. The
nitrogen atoms act as hydrogen bond acceptors, and the ring can participate in 1t-1t stacking
interactions with biological macromolecules.[4] Its presence is crucial for the biological
activities observed in many triazole-based drugs.[8]

e Benzoic Acid Moiety: The carboxyl group (-COOH) is a classic bioisostere for various
functional groups. It is ionizable at physiological pH, which can significantly influence the
molecule's solubility, membrane permeability, and binding characteristics.

o Methylene Linker (-CHz-): This flexible linker provides rotational freedom, allowing the
triazole and benzoic acid moieties to adopt optimal orientations for binding to a target
receptor.

Physicochemical Data Summary

A summary of the key computed and identifying properties for 4-(1H-1,2,4-triazol-1-
ylmethyl)benzoic acid is presented below.
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Property Value Source

4-(1,2,4-triazol-1-
IUPAC Name ) ) [9]
ylmethyl)benzoic acid

Molecular Formula C10H9N302 [9][10]
Molecular Weight 203.20 g/mol [9]
CAS Number 160388-54-5 [9][11]
, C1=CC(=CC=C1CN2C=NC=N
Canonical SMILES 9]
2)C(=0)0O

DJIXUEFGFCMIONN-
InChl Key [9][10]
UHFFFAOYSA-N

Appearance Solid [10]

Synthesis and Structural Elucidation

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is typically achieved through a
straightforward nucleophilic substitution reaction followed by hydrolysis. This process is
efficient and allows for the generation of various derivatives by modifying the starting materials.

Synthetic Workflow

The logical flow for the synthesis begins with readily available commercial starting materials
and proceeds through two main steps. The rationale is to first couple the core fragments and
then deprotect the carboxylic acid, which is a standard strategy in organic synthesis to prevent
unwanted side reactions with the acidic proton.
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Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a reliable method for synthesizing the title compound.
Step 1: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

e To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add
potassium carbonate (K2COs, 1.5 eq) in one portion.

 Stir the resulting suspension at room temperature for 30 minutes to form the triazolide anion.

e Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction
mixture.
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« Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer
Chromatography (TLC).

» Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

« Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure to yield the crude ester intermediate.[12]

Step 2: Hydrolysis to 4-(1H-1,2,4-triazol-1-yImethyl)benzoic acid

Dissolve the crude methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 4-6 hours.

After cooling to room temperature, acidify the mixture to pH 3-4 with dilute hydrochloric acid
(HCI).

The resulting precipitate is the desired product. Collect the solid by filtration, wash with cold
water, and dry under vacuum.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals: two doublets
in the aromatic region (around 7.5-8.1 ppm) corresponding to the para-substituted benzene
ring, a singlet for the methylene protons (-CHz-) around 5.4 ppm, and two singlets in the
downfield region (around 8.0 and 8.5 ppm) for the two distinct protons on the triazole ring. A
broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).

e 13C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms, including
the carboxyl carbon (~167 ppm), the carbons of the benzene ring, the methylene carbon
(~50-55 ppm), and the two distinct carbons of the triazole ring (~145 and 152 ppm).

e Mass Spectrometry (MS): High-resolution mass spectrometry would show the molecular ion
peak corresponding to the exact mass of the compound (C10HaN302), which is calculated to
be 203.0695.[9]
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Biological Activity and Therapeutic Potential

While 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid itself is primarily a scaffold, its derivatives
have demonstrated significant biological activities, particularly as anticancer agents.[6][13] This
underscores the value of this core structure as a platform for medicinal chemistry exploration.

Anticancer Activity

A study by Al-Abdullah et al. (2019) synthesized a series of hybrids based on the 4-(1H-1,2,4-
triazol-1-yl)benzoic acid scaffold.[13] Several of these compounds exhibited potent cytotoxic
effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[13][14]

Modification

Compound ID . ICso0 (M) vs. ICso0 (M) vs.
on Triazole Source

(from source) . MCF-7 HCT-116
Ring

2 Isothiocyanate 18.7 25.7 [13]
2-hydroxy-5-

5 , _ 17.5 24.8 [13]
nitrobenzylidene
4-

14 _ _ 15.6 23.9 [13]
nitrobenzylidene
2,4-

15 dinitrobenzyliden  16.9 24.5 [13]
e

Doxorubicin

- 19.7 22.6 [13]
(Ref.)

Notably, the most potent compounds showed ICso values comparable to or better than the
reference drug doxorubicin against the MCF-7 cell line.[13] Further investigation revealed that
these compounds induce apoptosis in cancer cells, a key mechanism for effective anticancer
agents.[6][13]

Structure-Activity Relationship (SAR)
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The data suggests that modifications to the triazole ring are critical for cytotoxic activity. The
introduction of electron-withdrawing groups and moieties capable of forming additional
interactions, such as isothiocyanate and nitrobenzylidene groups, appears to enhance potency.
[13] This provides a clear path for rational drug design.
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Caption: Simplified Structure-Activity Relationship (SAR).

Antioxidant Properties

In addition to anticancer effects, hybrids of this molecule have been screened for their
antioxidant activity. Certain derivatives demonstrated significant free radical scavenging
capabilities when tested using DPPH and ABTS assays, with activities comparable to standard
antioxidants like butylated hydroxyanisole (BHA).[7] This dual activity profile is highly desirable
in drug development, as oxidative stress is implicated in the pathology of many diseases,
including cancer.

Conclusion

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a molecule with a well-defined structure that
serves as a highly versatile and valuable scaffold in medicinal chemistry. Its architecture,
combining the proven pharmacophore of the 1,2,4-triazole ring with a modifiable benzoic acid
moiety, allows for the systematic development of new chemical entities. The demonstrated
anticancer and antioxidant activities of its derivatives validate its potential as a cornerstone for
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the design of novel therapeutics. The synthetic accessibility and clear structure-activity
relationships make this compound a compelling subject for further investigation by researchers
dedicated to discovering the next generation of targeted therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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